Cytochrome c fragment (93-108)
Description
Properties
Molecular Formula |
C79H133N23O25 |
|---|---|
Molecular Weight |
1805.04 |
Origin of Product |
United States |
Molecular Architecture and Conformational Dynamics of Cytochrome C Fragment 93 108
Primary Amino Acid Sequence Characterization and Comparative Analysis within Cytochrome c Isoforms
Comparative analysis of this fragment among different cytochrome c isoforms reveals subtle variations, although the core structural characteristics are maintained. For instance, while human and horse cytochrome c share a high degree of homology in this region, differences can be observed when compared to isoforms from more distantly related species like yeast. These variations can influence the protein's stability and interaction dynamics.
| Species | Sequence (Residues 93-108) | UniProt ID |
| Human | K-A-T-N-E-K-G-I-T-W-K-E-E-T-L-M | P99999 |
| Horse | K-A-T-N-E-K-G-I-T-W-K-E-E-T-L-M | P00004 |
| Yeast (Iso-1) | K-A-T-N-E-K-G-I-T-W-K-E-E-T-L-F | P00044 |
Advanced Spectroscopic and Biophysical Investigations of Cytochrome c Fragment (93-108) Conformation
Circular Dichroism (CD) spectroscopy is a powerful technique for examining the secondary structure of proteins. For cytochrome c, far-UV CD spectra are characteristic of a protein rich in α-helical content. ox.ac.uk The signal at 222 nm is predominantly associated with α-helical structures. ox.ac.ukresearchgate.net Studies on the full protein indicate that the 93-108 region exists as a stable α-helix. nih.gov Any perturbation or unfolding of the protein, for instance upon interaction with lipid vesicles, can be monitored by changes in the CD spectrum, which would reflect alterations in the helical content of regions including the 93-108 fragment. ox.ac.uk Furthermore, changes in the Soret region of the CD spectrum can signify a disruption in the heme environment, indicating a loosening of the tertiary structure surrounding the heme, which includes the C-terminal helix. ox.ac.uknih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution information on the three-dimensional structure of proteins in solution. 2D NMR studies on full-length cytochrome c have been instrumental in defining its secondary structural elements and comparing them to crystal structures. core.ac.uk These studies confirm that the 93-108 fragment is part of a well-defined α-helix. NMR has also been used to investigate conformational changes when cytochrome c interacts with binding partners like cardiolipin (B10847521), a key event in apoptosis. mdpi.com Such interactions can induce a partially unfolded state in the protein, and NMR can detect which regions, including the C-terminal helix, are affected by these structural transitions. mdpi.com
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a technique used to probe the solvent accessibility and dynamics of a protein's backbone. researchgate.netnih.gov In HDX-MS experiments on cytochrome c, regions with stable secondary structures, like α-helices, exhibit a slower rate of deuterium (B1214612) uptake because their backbone amide hydrogens are protected from the solvent, often due to involvement in hydrogen bonds. thermofisher.com The peptide region corresponding to residues 92-108 consistently shows an intermediate to low level of deuterium uptake, which is characteristic of a stable helix and flexible loop structure. acs.org This indicates that the 93-108 fragment is part of a structurally rigid and stable domain within the native protein, with higher exchange rates observed in more flexible loop regions. thermofisher.comacs.org
Influence of Post-Translational Modifications on Cytochrome c Fragment (93-108) Structural Integrity and Research Implications
Post-translational modifications (PTMs) are critical regulatory mechanisms that can significantly alter a protein's structure and function. nih.gov The 93-108 fragment of cytochrome c contains residues that are known targets for PTMs, which has significant implications for the protein's biological activities.
One of the key PTMs affecting this region is the phosphorylation of Tyrosine 97 (Tyr97). nih.govmdpi.com Phosphorylation at this site can increase the efficiency of electron transfer under certain conditions but may also inhibit the activation of caspases, a key step in apoptosis. nih.gov This modification can induce conformational changes that affect the structural integrity of the C-terminal helix and its interaction with other proteins. nih.gov
Similarly, nitration of tyrosine residues, including Tyr97, has been reported. nih.govnih.gov These modifications can alter the protein's configuration and peroxidase activity, thereby influencing its role in both cellular respiration and programmed cell death. nih.gov Studying these PTMs within the 93-108 fragment is crucial for understanding how the function of cytochrome c is regulated in response to different cellular signals and pathological conditions. nih.gov
Elucidating the Biological Roles and Signaling Mechanisms of Cytochrome C Fragment 93 108
Role of Cytochrome c Fragment (93-108) in Intrinsic Apoptotic Signaling Cascades
The intrinsic pathway of apoptosis, also known as the mitochondrial pathway, is a crucial process for programmed cell death, essential for tissue homeostasis and elimination of damaged cells. A key event in this pathway is the release of cytochrome c from the mitochondria into the cytosol. While full-length cytochrome c is widely recognized for its role in apoptosis, specific fragments of this protein, such as the cytochrome c fragment (93-108), have also been implicated in initiating these signaling cascades.
Investigation of Fragment Contribution to Apoptotic Initiation
Research indicates that cytochrome c is indispensable for the in vitro activation of caspases, the primary executioners of apoptosis. apexbt.com When cytochrome c is depleted from cell extracts, the ability to activate these proteases is lost. apexbt.com The introduction of purified cytochrome c restores this function, highlighting its role in initiating apoptosis by triggering the formation of the Apaf-1/caspase-9 complex. apexbt.com The cytochrome c fragment (93-108) is a specific peptide derived from cytochrome c that has been shown to initiate apoptosis. genecards.org This suggests that not only the full-length protein but also specific domains within it are critical for its pro-apoptotic functions.
Molecular Interactions of Cytochrome c Fragment (93-108) with Apoptotic Protease Activating Factor 1 (Apaf-1)
Upon its release into the cytoplasm, cytochrome c interacts with the Apoptotic Protease Activating Factor 1 (Apaf-1). core.ac.ukfree.fr This interaction is a critical step that leads to the formation of the apoptosome, a large protein complex that activates initiator caspases. free.frberkeley.edu Specifically, cytochrome c binds to the WD-40 repeat domains at the C-terminus of Apaf-1. free.frberkeley.edunih.gov This binding event is thought to induce a conformational change in Apaf-1, exposing its caspase recruitment domain (CARD). core.ac.uk
While the interaction of the full-length cytochrome c with Apaf-1 is well-documented, the specific contribution of the (93-108) fragment is an area of ongoing investigation. The amino acid sequence of this fragment, H2N-ANERADLIAYLKQATK-OH, likely contains key residues that facilitate its interaction with Apaf-1, thereby contributing to the assembly of the apoptosome. apexbt.com The binding of cytochrome c to Apaf-1 is a prerequisite for the recruitment and subsequent activation of caspase-9. apexbt.comnih.gov
| Molecule | Binding Partner | Key Interaction Site | Consequence of Interaction |
|---|---|---|---|
| Cytochrome c | Apaf-1 | WD-40 repeats | Induces conformational change in Apaf-1, exposing CARD domain |
| Cytochrome c fragment (93-108) | Apaf-1 | Presumed to be within the WD-40 repeat binding region | Contributes to apoptosome formation |
Mechanisms of Caspase Activation (e.g., Caspase-3, Caspase-9) Mediated or Modulated by the Fragment
The formation of the apoptosome, initiated by the binding of cytochrome c (and potentially its fragments) to Apaf-1, is a central event in the activation of the caspase cascade. semanticscholar.org The assembled apoptosome recruits procaspase-9, leading to its dimerization and auto-activation. core.ac.uknih.gov Activated caspase-9 then acts as the initiator caspase, cleaving and activating downstream executioner caspases, such as caspase-3 and caspase-7. core.ac.ukfree.fr These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis. core.ac.uk
Studies have demonstrated that in cell-free systems, the presence of cytochrome c is absolutely required for the activation of caspase-3 and caspase-9. apexbt.com Depletion of cytochrome c abolishes this activation, and its re-addition restores it. apexbt.com Furthermore, research has shown that active caspase-9 cleaves and activates procaspase-3. core.ac.uk There is also evidence for a feedback loop where caspase-3 can further promote the processing of caspase-9. semanticscholar.org The cytochrome c fragment (93-108), by virtue of its ability to initiate apoptosis, is implicated in this caspase activation cascade, likely by promoting the initial formation of the active apoptosome complex. apexbt.com
Modulation of Mitochondrial Outer Membrane Permeabilization (MOMP) and Cytochrome c Release by the Fragment
Mitochondrial Outer Membrane Permeabilization (MOMP) is a critical event that leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. free.frnih.gov This process is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. core.ac.uk Pro-apoptotic members like Bax and Bak can form pores in the outer mitochondrial membrane, facilitating the release of cytochrome c. free.fr
An interesting aspect of cytochrome c's role in apoptosis involves its interaction with cardiolipin (B10847521), a phospholipid unique to the mitochondrial inner membrane. mdpi.com This interaction can induce a peroxidase activity in cytochrome c, leading to the oxidation of cardiolipin. nih.govmdpi.com This oxidation is thought to weaken the association of cytochrome c with the inner membrane, promoting its release. mdpi.com Oxidized cardiolipin can also move to the outer membrane and contribute to MOMP. nih.govnih.gov While the direct role of the cytochrome c fragment (93-108) in modulating MOMP has not been extensively detailed, its generation as a fragment may occur during the broader cellular stress responses that lead to MOMP. Once in the cytosol, it participates in the downstream signaling events. It's also been shown that after MOMP, mitochondria can utilize cytosolic cytochrome c to maintain their membrane potential and ATP production, provided that caspases are inhibited. nih.gov
Exploration of Cytochrome c Fragment (93-108) Activity in Non-Apoptotic Cellular Processes
Beyond its well-established role in apoptosis, cytochrome c and its fragments may also participate in other cellular functions, particularly those related to mitochondrial bioenergetics.
Research into Fragment Influence on Cellular Respiration and Mitochondrial Bioenergetics
Cytochrome c is a central component of the mitochondrial electron transport chain (ETC), where it functions as an electron carrier between Complex III and Complex IV. wikipedia.orgnih.gov This process is fundamental for cellular respiration and the generation of ATP. The native, folded structure of cytochrome c is essential for this role.
The release of cytochrome c from the mitochondria during apoptosis would logically impair cellular respiration. However, studies have shown that even after the outer mitochondrial membrane is permeabilized, mitochondria can still maintain their transmembrane potential and produce ATP if they have access to cytosolic cytochrome c and caspase activity is blocked. nih.gov This suggests a complex interplay between the apoptotic and bioenergetic functions of cytochrome c.
Analysis of Fragment Involvement in Redox Homeostasis and Reactive Oxygen Species (ROS) Regulation
The full-length cytochrome c protein is a well-established component of the mitochondrial electron transport chain, where it plays a pivotal role in cellular respiration by transferring electrons. This function inherently links it to the process of oxidative phosphorylation and the generation of reactive oxygen species (ROS), which are natural byproducts of this metabolic pathway. The fragment (93-108) of cytochrome c, however, presents a more nuanced role in the intricate balance of redox homeostasis.
Research into the specific functions of cytochrome c fragment (93-108) indicates its potential involvement in modulating cellular redox states, although its mechanisms are distinct from the electron-carrying capabilities of the intact protein. The native protein, cytochrome c, accepts electrons from cytochrome c1 and transfers them to the cytochrome oxidase complex. This process is fundamental to maintaining the mitochondrial membrane potential and regulating electron flow, which in turn influences the rate of ROS production. Dysregulation of this process can lead to increased oxidative stress.
While direct, extensive studies on the isolated fragment's role in redox homeostasis are still emerging, the context of its origin from the parent molecule provides critical insights. The full cytochrome c protein is known to be involved in the cellular response to chemical stress. For instance, post-translational modifications of the full-length protein, such as phosphorylation at specific tyrosine residues (Tyr-49 and Tyr-98), can down-regulate mitochondrial respiration by reducing the turnover in the reaction with cytochrome c oxidase. genecards.org This suggests that fragments generated from cytochrome c could potentially influence these signaling pathways, thereby affecting the cellular redox environment.
The generation of cytochrome c fragments is often associated with cellular stress conditions, including those that lead to apoptosis. During apoptosis, cytochrome c is released from the mitochondria into the cytosol, where it participates in the activation of caspases. It is plausible that proteolytic cleavage of cytochrome c during these stress events could yield fragments like (93-108) that have their own distinct biological activities, including influencing the cellular redox state.
Studies on Potential Immunological Aspects and Cellular Stress Responses
The involvement of cytochrome c and its fragments extends beyond mitochondrial bioenergetics and into the realms of immunology and cellular stress responses. The release of mitochondrial components, including cytochrome c, into the extracellular space or the cytosol can act as a danger signal, alerting the immune system to cellular damage or stress.
Full-length cytochrome c is known to be involved in the initiation of apoptosis, a programmed cell death process critical for tissue homeostasis and the removal of damaged cells. genecards.org This process is intrinsically linked to the cellular stress response. When a cell undergoes stress, the pathways leading to apoptosis are activated, often involving the release of cytochrome c from the mitochondria. This protein is a key component in the formation of the apoptosome, which activates the caspase cascade, leading to the execution of cell death. genecards.org
The fragment (93-108) of cytochrome c is specifically noted to initiate apoptosis. genecards.org This suggests that the fragment itself may possess pro-apoptotic signaling capabilities, independent of the full-length protein's role in the apoptosome. This could have significant immunological implications. For instance, the controlled demolition of stressed or infected cells via apoptosis is crucial for preventing an uncontrolled inflammatory response. By contributing to the apoptotic process, cytochrome c fragment (93-108) may play a role in modulating immune responses to cellular damage.
Furthermore, the broader context of cytochrome c's involvement in various cellular pathways highlights its importance in stress responses. Gene ontology and pathway analysis associate the gene encoding cytochrome c (CYCS) with pathways such as the TNFR1 pathway and FAS signaling cascades, both of which are critical in regulating inflammation, immunity, and apoptosis. genecards.org Diseases associated with mutations in the CYCS gene, such as certain forms of thrombocytopenia, also point to its systemic importance. genecards.org While these associations are with the full-length protein, they provide a framework for understanding the potential physiological and pathological contexts in which fragments like (93-108) may be generated and exert their effects.
Table 1: Research Findings on Cytochrome c Fragment (93-108) and Related Processes
| Aspect | Finding | Implication | Reference |
| Apoptosis | Cytochrome c fragment (93-108) is reported to initiate apoptosis. | The fragment may possess direct pro-apoptotic signaling activity, contributing to cellular turnover and tissue homeostasis. | genecards.org |
| Cellular Stress | The parent protein, cytochrome c, is involved in the cellular response to chemical stress. | Generation of the fragment may be a consequence of or a contributor to the cellular stress response machinery. | genecards.org |
| Parent Protein Function | Full-length cytochrome c is a key component of the mitochondrial electron transport chain and a central player in the intrinsic pathway of apoptosis. | The fragment's functions likely diverge from the electron-carrying role but may retain or have novel signaling capabilities related to cell death. | genecards.org |
Intermolecular Interactions Mediated by Cytochrome C Fragment 93 108
Protein-Protein Binding Partners and Their Functional Consequences in Research Models
The full-length Cytochrome c is a well-established electron shuttle in the mitochondrial respiratory chain, interacting with Complex III and Complex IV. wikipedia.orgmdpi.com Upon apoptotic stimuli, it is released into the cytosol and interacts with Apoptotic Protease-Activating Factor-1 (Apaf-1) to form the apoptosome, which activates caspases and initiates programmed cell death. nih.govfree.frrndsystems.com Other reported binding partners for the full-length protein include the Bcl-2 family of proteins, which regulate its release from mitochondria, and histone chaperones in the nucleus following DNA damage. mdpi.combiorxiv.org
Research specific to the 93-108 fragment is less extensive. However, given that this region is part of the full protein, it is plausible that it contributes to the binding interfaces with the partners mentioned above. The functional consequences of these interactions are profound, ranging from the regulation of cellular energy production to the execution of apoptosis. wikipedia.orgfree.fr For instance, the interaction with Apaf-1 is a critical checkpoint in the intrinsic apoptotic pathway. nih.gov
Interactions with Lipid Bilayers and Specific Phospholipids (e.g., Cardiolipin) in Membrane Systems
Full-length Cytochrome c is known to interact with the inner mitochondrial membrane, a process crucial for both its respiratory and apoptotic functions. core.ac.uk This interaction is largely mediated by electrostatic forces between the positively charged protein and negatively charged phospholipids, particularly cardiolipin (B10847521). liposomes.canih.gov The binding of Cytochrome c to cardiolipin can induce conformational changes in the protein, leading to an increase in its peroxidase activity, a key step in the initiation of apoptosis. cdc.govmdpi.comresearchgate.net This interaction can also lead to structural changes in the lipid bilayer itself, including the formation of non-bilayer phases. liposomes.canih.gov
Investigation of Potential Interactions with Nucleic Acids and Their Biological Significance
While the primary roles of Cytochrome c are in respiration and apoptosis, there is evidence suggesting it can also interact with nucleic acids. Studies have demonstrated that full-length Cytochrome c can bind to DNA, an interaction that is influenced by pH and ionic strength. nih.gov At lower pH and ionic strength, persistent agglomerates of Cytochrome c and DNA have been observed. nih.gov Nuclear magnetic resonance (NMR) spectroscopy has been used to identify the DNA binding site on the surface of Cytochrome c, which involves residues surrounding the exposed heme edge. nih.gov
Compound List
Methodological Approaches in Cytochrome C Fragment 93 108 Research
Synthetic Strategies for Cytochrome c Fragment (93-108) Production
The chemical synthesis of peptides corresponding to specific sequences of cytochrome c, including the C-terminal region, has been a subject of research for decades. These strategies are crucial for producing sufficient quantities of the fragment for functional and structural studies and for creating analogs with modified residues to probe structure-function relationships.
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone for producing peptides like the Cytochrome c fragment (93-108). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The synthesis of a protected hexadecapeptide corresponding to the sequence 93-108 of Baker's yeast iso-1-cytochrome c has been reported. nih.govacs.org A similar approach was used for the synthesis of the larger horse heart cytochrome c (66-104) nonatriacontapeptide on a p-alkoxybenzyl ester (PAM) resin. nih.gov
The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely applied SPPS protocol. springernature.com In this approach, the N-terminus of the growing peptide chain is temporarily protected by the base-labile Fmoc group, while reactive amino acid side chains are protected by acid-labile groups like tert-butyl (tBu). The process involves repeated cycles of deprotection of the N-terminus and coupling of the next Fmoc-protected amino acid.
The quality and success of the synthesis are monitored throughout the process. For instance, quantitative Edman degradation can be used to check the correctness of the growing peptide chain at various stages. nih.gov After the entire sequence is assembled, the peptide is cleaved from the resin, and all protecting groups are removed, typically using a strong acid like hydrofluoric acid (HF). nih.gov The final crude product is then purified, often using semipreparative high-performance liquid chromatography (HPLC), to yield the homogeneous peptide. nih.gov
Table 1: Overview of a Standard SPPS Cycle (Fmoc/tBu Strategy)
| Step | Procedure | Reagents/Solvents | Purpose |
|---|---|---|---|
| 1. Deprotection | Removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide. | A solution of a secondary amine (e.g., 20% piperidine) in a polar aprotic solvent (e.g., DMF). | To expose the free amine for the next coupling reaction. |
| 2. Washing | Rinsing the resin to remove excess deprotection reagent and by-products. | Polar aprotic solvents (e.g., DMF, DCM). | To ensure a clean environment for the coupling step. |
| 3. Coupling | Addition of the next Fmoc-protected amino acid to the deprotected N-terminus. | Fmoc-amino acid, coupling reagents (e.g., DIC/HOBt), in a polar aprotic solvent (e.g., DMF). | To form a new peptide bond and extend the peptide chain. |
| 4. Washing | Rinsing the resin to remove excess reagents and unreacted amino acids. | Polar aprotic solvents (e.g., DMF, DCM). | To prepare the resin for the next deprotection cycle. |
Semisynthesis and fragment condensation provide powerful alternatives for producing large peptides and protein analogs. These methods combine fragments from natural sources with chemically synthesized peptides. A biologically active semisynthetic hybrid of horse heart cytochrome c was successfully prepared by combining a heme-containing peptide (residues 1-65) obtained from CNBr cleavage of the natural protein with a chemically synthesized peptide corresponding to positions 66-104. nih.gov This demonstrates the feasibility of ligating large, protected peptide fragments.
Fragment condensation can be performed either in solution or on a solid support. researchgate.netresearcher.life In this strategy, smaller protected peptide fragments are synthesized independently and then coupled together to form the final, larger peptide. nih.gov For example, the synthesis of the protected hexadecapeptide (sequence 93-108) of Baker's yeast iso-1-cytochrome c was achieved via the assembly of smaller subunits using the Rudinger modified azide (B81097) procedure. researchgate.net These techniques are particularly useful for creating analogs with specific modifications in one segment of the protein while leaving the rest of the molecule in its natural form. nih.gov This allows researchers to study the functional role of specific amino acid residues. nih.gov
Table 2: Comparison of Synthetic Peptide Strategies
| Feature | Stepwise SPPS | Fragment Condensation |
|---|---|---|
| Principle | One-by-one addition of amino acids to a solid support. | Synthesis of smaller peptide fragments followed by their ligation. |
| Advantages | Automation is straightforward; purification of intermediates is not required. | Easier purification of intermediates; allows for segmental isotope labeling or modification. |
| Disadvantages | Difficult sequences (e.g., aggregation-prone) can lead to low yields; accumulation of side-products. | Potential for low coupling yields between large fragments; risk of racemization at the C-terminal residue of the coupling fragment. |
| Application | Routine synthesis of small to medium-sized peptides (<50 amino acids). | Synthesis of large peptides and proteins; creation of protein analogs by combining natural and synthetic fragments. |
In Vitro Experimental Systems for Functional Characterization
To understand the biological role of Cytochrome c fragment (93-108), researchers employ various in vitro systems that model different aspects of the cellular environment.
Cell-free extracts, which are concentrated cytoplasmic contents isolated from cells, provide a powerful system to study complex biochemical pathways without the complexity of intact cells. For instance, post-nuclear extracts from Jurkat cells have been used to demonstrate that the addition of cytochrome c initiates a cascade of caspase activation, a key event in apoptosis. semanticscholar.org In these extracts, endogenous caspase-3 is rapidly processed from its proenzyme form to its mature, active state in the presence of cytochrome c. semanticscholar.org
Reconstitution assays take this approach a step further by using purified components to rebuild a specific biochemical pathway. The cytochrome c-mediated apoptosis pathway was successfully reconstituted using purified recombinant proteins Apaf-1, procaspase-9, and procaspase-3, along with cytochrome c and dATP. berkeley.edu These experiments were crucial in identifying the minimal components required for the formation of the "apoptosome," the complex that activates caspases. berkeley.edu Such cell-free systems could be adapted to investigate whether Cytochrome c fragment (93-108) can modulate or interfere with these apoptotic pathways. Another application of cell-free systems is the synthesis of proteins themselves; for example, apocytochrome c can be synthesized in a cell-free translation system and subsequently converted to holocytochrome c by the addition of isolated mitochondria. uni-muenchen.de
Cultured cell lines are indispensable tools for studying the effects of peptides like Cytochrome c fragment (93-108) on cellular processes such as apoptosis and signaling. Human Jurkat T-cells, for example, are a widely used model for studying apoptosis. nih.gov Researchers can introduce the peptide into these cells and monitor various apoptotic hallmarks, including changes in nuclear morphology, DNA fragmentation, and the activation of specific cellular pathways. nih.gov
The human neuroblastoma cell line SH-SY5Y is another common model, particularly for investigating neurodegenerative processes and neuronal cell death. xiahepublishing.comnih.gov Studies using SH-SY5Y cells have tracked a sequence of events during apoptosis, including mitochondrial fragmentation and the release of cytochrome c into the cytosol, which is considered a critical point of no return. nih.gov By exposing these cells to the 93-108 fragment, researchers could assess its potential to either trigger or inhibit these cell death phenomena. The choice of cell line depends on the specific biological question being addressed, with lines like HepG2 (human liver carcinoma) often used to assess general cytotoxicity. xiahepublishing.com
To study the direct physical interactions of Cytochrome c fragment (93-108) with cell membranes, researchers use simplified model systems such as liposomes and other artificial membranes. nih.gov Liposomes are spherical vesicles composed of a lipid bilayer, which can be tailored to mimic the lipid composition of specific biological membranes, such as the inner mitochondrial membrane. researchgate.net
By incorporating the peptide into or with liposome (B1194612) preparations, various biophysical techniques can be employed to characterize the interaction. These methods can determine whether the peptide binds to the membrane surface, inserts into the lipid bilayer, or induces changes in membrane structure, such as altering membrane fluidity or causing vesicle aggregation or fusion. nih.govacs.org Techniques like freeze-fracture electron microscopy, microcalorimetry, and nuclear magnetic resonance (NMR) spectroscopy provide detailed information on the structural consequences of these peptide-lipid interactions. nih.gov Such studies are crucial for understanding how the fragment might interact with mitochondrial membranes to exert its biological effects.
In Vivo Research Models (Non-Human Organisms)
Application of Genetically Engineered Animal Models for Studying Cytochrome c Pathway Components (extrapolated relevance from parent protein)
While research may not extensively focus on Cytochrome c fragment (93-108) in genetically engineered animals, the study of the parent protein, Cytochrome c, in these models offers significant extrapolated relevance. Genetically engineered mouse models, such as knockout and transgenic models, have become instrumental in understanding the in vivo functions of various enzymes and pathways, including those involving cytochrome c. arizona.edunih.gov These models allow for the detailed examination of gene function, disease progression, and the efficacy of therapeutic interventions. cyagen.com
Knockout models, where the gene for cytochrome c is deleted, have been pivotal in elucidating its essential role in apoptosis. By observing the phenotype of these animals, researchers can infer the function of the protein and, by extension, the potential roles of its fragments. Transgenic models, which may involve the overexpression or modification of the cytochrome c gene, can help in understanding the effects of altered protein levels or function. arizona.edunih.gov These approaches have been widely used in toxicology and cancer research to assess the impact of various compounds on pathways regulated by cytochrome c. arizona.edunih.gov
The insights gained from these models, while not directly studying the 93-108 fragment, provide a foundational understanding of the broader biological context in which this fragment may operate. The intricate signaling cascades and protein-protein interactions involving cytochrome c, mapped out using these genetic tools, can inform hypotheses about the potential activities and mechanisms of its fragments.
Methodologies for Administration and Tracking of Peptide Fragments in Animal Studies
The in vivo study of peptide fragments like Cytochrome c fragment (93-108) necessitates effective methods for their delivery and subsequent tracking within the organism. The choice of administration route is critical and can significantly influence the peptide's bioavailability and distribution. Common methods include intravenous, subcutaneous, and intramuscular injections, with each offering distinct pharmacokinetic profiles. purelifepeptides.comnih.gov
To overcome the inherent instability and short half-life of many peptides in vivo, various strategies have been developed. These include conjugation to larger molecules like polyethylene (B3416737) glycol (PEG) or fusion to proteins such as human serum albumin, which can enhance circulatory half-life. nih.gov Encapsulation within nanoparticles or liposomes is another approach to protect the peptide from degradation and facilitate targeted delivery.
Tracking the peptide fragment within the animal model is crucial for understanding its biodistribution, target engagement, and clearance. A common technique involves labeling the peptide with a detectable marker. Fluorophores, such as fluorescein (B123965) isothiocyanate (FITC), can be attached to the peptide, allowing for its visualization in tissues and cells using imaging techniques. encyclopedia.pub For instance, after administration of a FITC-labeled peptide, fluorescence can be monitored in blood cells and various tissues over time to determine its localization and persistence. encyclopedia.pub
Another powerful approach is the use of radioisotopes to label the peptide. This allows for highly sensitive detection and quantification in different organs and tissues through techniques like autoradiography or gamma counting. These methodologies provide invaluable data on the in vivo fate of the peptide fragment, which is essential for interpreting its biological effects.
Advanced Analytical and Characterization Techniques
Chromatographic and Electrophoretic Separation Methods for Fragment Purity and Analysis
Ensuring the purity of synthetic or isolated peptide fragments is paramount for accurate research findings. Chromatographic and electrophoretic techniques are fundamental for the separation and analysis of peptides like Cytochrome c fragment (93-108). biopharmaspec.com
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for peptide purification and analysis. americanpeptidesociety.org Reverse-Phase HPLC (RP-HPLC) is particularly well-suited for separating peptides based on their hydrophobicity. americanpeptidesociety.org In this method, the peptide mixture is passed through a column with a nonpolar stationary phase, and a gradient of increasing organic solvent is used to elute the peptides. More hydrophobic peptides interact more strongly with the stationary phase and thus elute later. americanpeptidesociety.org
Ion-Exchange Chromatography (IEC) separates peptides based on their net charge. americanpeptidesociety.orgjackwestin.com This technique utilizes a charged stationary phase to bind peptides with an opposite charge. The bound peptides are then eluted by changing the pH or ionic strength of the mobile phase. americanpeptidesociety.org Size-Exclusion Chromatography (SEC) separates peptides based on their molecular size, with larger molecules eluting first. americanpeptidesociety.orgjackwestin.com
Capillary Electrophoresis (CE) is another high-resolution technique for peptide analysis. nih.gov It separates peptides based on their charge-to-mass ratio in a capillary filled with an electrolyte solution under the influence of an electric field. CE is often considered orthogonal to HPLC, as it separates based on different physicochemical principles, providing a complementary method for purity assessment. nih.gov
Spectrophotometric and Fluorometric Assays for Activity and Binding Studies
Spectrophotometric and fluorometric assays are widely used to study the activity and binding interactions of peptides. These techniques offer high sensitivity and are amenable to high-throughput screening.
Spectrophotometric assays can be employed to monitor peptide transport and enzyme kinetics. nih.gov For example, by using chromogenic peptide mimetics, the transport of a peptide across a cell membrane can be measured by the change in absorbance as the chromophore is released or modified. nih.gov
Fluorometric assays are particularly sensitive for quantifying peptides and studying their binding interactions. thermofisher.com The Pierce Quantitative Fluorometric Peptide Assay, for instance, uses an amine-reactive fluorescent dye to label the N-terminus of peptides, allowing for their quantification at concentrations as low as 5 µg/mL. thermofisher.comfishersci.com
Fluorescence-based binding assays can be used to determine the affinity of a peptide for its target molecule. nih.gov A common approach is a competition assay where the peptide of interest competes with a fluorescently labeled standard peptide for binding to a target. The decrease in fluorescence of the bound labeled peptide is proportional to the concentration and affinity of the unlabeled peptide. nih.gov This method is highly reproducible and can be automated for high-throughput analysis. nih.gov
Immunochemical Techniques (e.g., Immunoblotting, Immunofluorescence) for Fragment Detection and Localization
Immunochemical techniques leverage the high specificity of antibody-antigen interactions to detect and localize peptide fragments. aatbio.compharmdguru.com These methods are crucial for identifying the presence of a specific fragment like Cytochrome c fragment (93-108) in complex biological samples.
Enzyme-Linked Immunosorbent Assay (ELISA) is a quantitative technique used to measure the concentration of a peptide in a sample. genosphere-biotech.combiologydiscussion.com In a sandwich ELISA, an antibody specific to the peptide is coated on a plate. The sample is added, and if the peptide is present, it binds to the antibody. A second, enzyme-linked antibody that also recognizes the peptide is then added. The amount of bound enzyme, detected by a colorimetric or fluorescent substrate, is proportional to the concentration of the peptide. biologydiscussion.comcuni.cz
Immunoblotting (Western Blotting) is used to detect specific peptides in a mixture of proteins. genosphere-biotech.com The sample is first separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane, which is incubated with a primary antibody specific to the peptide of interest. A secondary, enzyme-linked antibody that binds to the primary antibody is then used for detection.
Immunofluorescence is a technique used to visualize the localization of a peptide within cells or tissues. aatbio.com The sample is incubated with a fluorescently labeled primary antibody or a primary antibody followed by a fluorescently labeled secondary antibody. The location of the peptide can then be observed using a fluorescence microscope. aatbio.com These immunochemical methods provide powerful tools for the specific detection and spatial analysis of peptide fragments in biological systems. aatbio.com
Regulation and Modulation of Cytochrome C Fragment 93 108 Generation and Activity
Proteolytic Processing and Enzymatic Cleavage Mechanisms Leading to Fragment Formation
The release of cytochrome c from the mitochondria into the cytosol is a pivotal event in the intrinsic pathway of apoptosis. Once in the cytosol, cytochrome c becomes a substrate for various proteases, leading to its fragmentation. While direct evidence specifically detailing the enzymatic cleavage that produces the 93-108 fragment is limited, the known mechanisms of cytochrome c degradation provide a strong basis for its formation.
Caspases, a family of cysteine proteases that are central to the execution of apoptosis, are the primary enzymes responsible for the cleavage of numerous cellular proteins, including cytochrome c. The activation of initiator caspases, such as caspase-9, is triggered by the formation of the apoptosome, a complex assembled from cytochrome c, Apaf-1, and procaspase-9. mdpi.comyoutube.comyoutube.com Activated caspase-9 then cleaves and activates executioner caspases, like caspase-3, which carry out the widespread proteolysis that culminates in cell death. youtube.comnih.govembopress.org It is plausible that caspase-3, or other executioner caspases, cleave cytochrome c at specific sites within its C-terminal region, potentially generating the 93-108 fragment among other products.
Beyond caspases, other proteases may also contribute to the processing of cytochrome c. The cellular environment, particularly under stress conditions, can activate a range of proteases that could potentially target cytochrome c.
Table 1: Potential Enzymatic Mechanisms for Cytochrome c Fragment (93-108) Generation
| Enzyme Family | Specific Enzyme (Example) | Role in Apoptosis | Potential for Generating C-terminal Fragments |
| Caspases | Caspase-3, Caspase-9 | Executioner and initiator caspases, respectively, central to the apoptotic cascade. | Cleavage of cytochrome c is a known event during apoptosis, potentially leading to the formation of various fragments, including those from the C-terminus. |
| Granzymes | Granzyme B | A serine protease released by cytotoxic T lymphocytes to induce apoptosis in target cells. | Can cleave various substrates, and while its direct cleavage of cytochrome c to produce this specific fragment is not documented, it contributes to the apoptotic environment where such fragmentation occurs. |
| Calpains | Calpain-1, Calpain-2 | Calcium-activated neutral proteases involved in various cellular processes, including apoptosis. | Can be activated during cellular stress and have been implicated in the cleavage of various proteins during apoptosis. |
Factors Influencing Fragment Stability and Degradation Pathways within Cellular Environments
The stability of the Cytochrome c fragment (93-108), once generated, is governed by the cellular machinery responsible for protein and peptide degradation. As a small peptide fragment, it is likely susceptible to rapid degradation by various proteases within the cytoplasm.
The ubiquitin-proteasome system is a major pathway for the degradation of intracellular proteins. nih.gov Studies have shown that cytochrome c released into the cytosol can be targeted for degradation by the proteasome. nih.gov It is therefore highly probable that fragments derived from cytochrome c, including the 93-108 peptide, are also recognized and degraded by this system. The efficiency of this degradation can be influenced by the specific amino acid sequence of the fragment and its conformation.
The intrinsic stability of a peptide is also a critical factor. The structure of the peptide, including the presence of secondary structures like α-helices or β-sheets, can influence its resistance to proteolysis. nih.govexplorationpub.comnih.gov Peptides with more stable, folded structures are generally poorer substrates for proteases compared to unstructured peptides. ualberta.ca The amino acid sequence itself also plays a role, as certain sequences are more prone to cleavage by specific proteases. nih.govroyalsocietypublishing.org
Table 2: Factors Affecting the Stability of Cytochrome c Fragment (93-108)
| Factor | Description | Impact on Stability |
| Proteasomal Degradation | The primary cellular machinery for protein and peptide turnover. | Likely the major pathway for the degradation of the fragment, leading to a short half-life. |
| Cytosolic Peptidases | Various other proteases present in the cytoplasm. | Contribute to the rapid breakdown of small peptide fragments. |
| Peptide Conformation | The three-dimensional structure of the fragment. | A more stable, folded conformation could confer some resistance to proteolytic degradation. |
| Amino Acid Sequence | The specific sequence of amino acids in the fragment. | Determines susceptibility to cleavage by specific proteases. |
| Post-Translational Modifications | Modifications such as phosphorylation or nitration on the parent cytochrome c. | Could alter the cleavage pattern and the stability of the resulting fragments. mdpi.com |
Environmental and Cellular Stress Conditions Modulating Fragment Generation or Function
The generation of the Cytochrome c fragment (93-108) is intrinsically linked to cellular stress conditions that trigger the intrinsic apoptotic pathway. Various environmental and cellular insults can lead to mitochondrial dysfunction, cytochrome c release, and subsequent fragmentation.
Oxidative stress is a key modulator of apoptosis and is characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.govnih.govportlandpress.com Increased ROS levels can damage mitochondrial membranes, leading to the release of cytochrome c. nih.govnih.gov This suggests that conditions inducing oxidative stress, such as exposure to toxins, radiation, or hypoxia, would likely promote the generation of cytochrome c fragments. nih.govresearchgate.net Mitochondrial fragmentation is often observed under oxidative stress, a process that can precede cytochrome c release. nih.govresearchgate.net
Other cellular stressors that can induce apoptosis and, by extension, the formation of cytochrome c fragments include:
DNA damage: Genotoxic stress can activate pathways that lead to mitochondrial outer membrane permeabilization and cytochrome c release. nih.gov
ER stress: Perturbations in the endoplasmic reticulum can trigger the unfolded protein response, which can, in turn, initiate apoptosis.
Growth factor withdrawal: The absence of essential survival signals can lead to the activation of the intrinsic apoptotic pathway.
The functional consequences of the Cytochrome c fragment (93-108) are not well-defined. However, it is conceivable that such fragments could have biological activities of their own, potentially modulating the apoptotic process or other cellular pathways. The generation of this fragment under specific stress conditions could therefore be a regulated event with functional implications that are yet to be fully elucidated.
Table 3: Cellular and Environmental Stressors Influencing Fragment Generation
| Stress Condition | Mechanism of Action | Consequence for Fragment Generation |
| Oxidative Stress | Increased reactive oxygen species (ROS) damage mitochondrial membranes. nih.govnih.gov | Promotes the release of cytochrome c and its subsequent proteolytic cleavage. |
| DNA Damage | Activation of pro-apoptotic signaling pathways. nih.gov | Induces the intrinsic apoptotic pathway, leading to cytochrome c fragmentation. |
| ER Stress | Triggers the unfolded protein response, which can lead to apoptosis. | Can initiate the cascade of events resulting in cytochrome c release and degradation. |
| Growth Factor Deprivation | Lack of survival signals activates the intrinsic apoptotic pathway. | Leads to the release of cytochrome c from mitochondria and its subsequent fragmentation. |
| Exposure to Toxins/Chemotherapeutic Agents | Many of these agents induce apoptosis as their primary mechanism of action. | Directly triggers the proteolytic cascade that would generate cytochrome c fragments. |
Future Directions and Emerging Research Avenues for Cytochrome C Fragment 93 108
Development of Novel Analytical Tools for High-Throughput Detection and Quantification of the Fragment.
A critical step in understanding the biological roles of Cytochrome c fragment (93-108) is the ability to accurately and efficiently measure its presence and concentration in complex biological samples. Current methods for detecting the full-length Cytochrome c, such as immunoblotting and ELISA, can be limited by factors like epitope masking and may not be suitable for large-scale sample analysis. nih.gov The development of high-throughput analytical tools is therefore a key future direction.
Advanced mass spectrometry (MS)-based techniques are at the forefront of this development. Methodologies such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer high sensitivity and specificity for peptide quantification. lcms.cz Innovations in this field, including data-independent acquisition (DIA), are continually improving the breadth and reproducibility of proteomic analyses. nih.gov These approaches could be adapted to establish robust and high-throughput assays for the specific detection of the (93-108) fragment.
Furthermore, the integration of automated and miniaturized sample preparation techniques can significantly increase the throughput and accuracy of quantification. The development of specialized fluorescent probes, where the peptide fragment itself is part of the probe, could enable real-time imaging and quantification within living cells, offering dynamic insights into its localization and concentration changes in response to various stimuli.
| Analytical Technique | Potential Application for Cytochrome c Fragment (93-108) | Key Advantages |
| LC-MS/MS | Absolute and relative quantification in various biological matrices (plasma, tissue lysates). | High sensitivity, high specificity, broad linear dynamic range. lcms.cz |
| Data-Independent Acquisition (DIA)-MS | Comprehensive and reproducible quantification across large sample cohorts. | Overcomes the stochastic nature of data-dependent acquisition, providing a more complete picture of the peptidome. nih.gov |
| Flow Cytometry | High-throughput screening of cells for the presence of the fragment, potentially using fluorescently labeled antibodies or probes. | Rapid analysis of a large number of single cells. |
| Peptide-based Fluorescent Probes | Real-time imaging and tracking of the fragment's localization and dynamics within living cells. | Provides spatial and temporal information about the fragment's behavior in a biological context. |
Exploration of Uncharted Biological Functions and Intersections with Other Signaling Pathways.
While it is known that Cytochrome c fragment (93-108) can initiate apoptosis, the full spectrum of its biological functions remains largely uncharted. glpbio.comgenecards.org The release of Cytochrome c from mitochondria is a critical step in the intrinsic apoptotic pathway, where it interacts with Apaf-1 to form the apoptosome and activate caspases. patsnap.compatsnap.comnih.govfree.fr Future research will likely focus on dissecting the precise mechanisms by which the (93-108) fragment contributes to this process and whether it has other, non-apoptotic roles.
Investigating the interaction of this fragment with other cellular proteins is a key avenue for discovering novel functions. It is plausible that this peptide could modulate other signaling pathways beyond apoptosis. For instance, the parent Cytochrome c protein is involved in regulating reactive oxygen species (ROS). nih.govnih.gov Future studies could explore whether the (93-108) fragment also possesses antioxidant or pro-oxidant properties and how it might intersect with cellular stress response pathways.
Moreover, exploring the potential for this fragment to act as a signaling molecule in intercellular communication is a novel and exciting prospect. The release of cellular fragments into the extracellular space can serve as damage-associated molecular patterns (DAMPs), which can trigger inflammatory responses or other cellular processes in neighboring cells.
| Potential Uncharted Function | Hypothesized Mechanism of Action | Intersection with Signaling Pathways |
| Modulation of ROS Homeostasis | The fragment may possess intrinsic redox activity or interact with enzymes involved in ROS production or scavenging. | Cellular stress response, antioxidant defense pathways. |
| Regulation of Mitochondrial Function | The fragment could potentially feed back to regulate mitochondrial processes such as electron transport or membrane potential. | Cellular metabolism, mitochondrial quality control. |
| Intercellular Signaling | If released from the cell, the fragment could act as a signaling peptide, binding to surface receptors on other cells. | Inflammatory pathways, tissue repair mechanisms. |
| Non-canonical Apoptotic Roles | The fragment might influence apoptosis through mechanisms independent of the classical apoptosome formation. | Alternative cell death pathways. |
Integration of Cytochrome c Fragment (93-108) Studies with Systems Biology and Omics Approaches.
To gain a comprehensive understanding of the roles of Cytochrome c fragment (93-108), it is essential to move beyond single-molecule studies and embrace a systems-level perspective. Systems biology, coupled with high-throughput "omics" technologies, provides the tools to investigate the broader biological context in which this fragment operates.
Integrating these multi-omics datasets will be crucial for constructing comprehensive models of the fragment's biological functions and its role in both health and disease. This approach can help in identifying biomarkers for diseases where the generation of this fragment is dysregulated and may reveal novel therapeutic targets.
| Omics Approach | Research Question | Potential Insights |
| Proteomics | What are the direct and indirect interacting partners of Cytochrome c fragment (93-108)? | Identification of novel binding proteins and signaling complexes. |
| Transcriptomics | How does the presence of the fragment alter the cellular transcriptome? | Understanding the downstream gene regulatory networks affected by the fragment. |
| Metabolomics | What is the impact of the fragment on cellular metabolic pathways? | Elucidation of the fragment's role in cellular energy and nutrient sensing. |
| Integrative Multi-Omics | How do the changes at the proteome, transcriptome, and metabolome levels correlate in the presence of the fragment? | A holistic view of the fragment's cellular impact and its role in complex biological systems. |
Potential for Cytochrome c Fragment (93-108) as a Research Probe in Molecular and Cellular Investigations.
The unique properties of Cytochrome c fragment (93-108) make it a promising candidate for development as a molecular probe for studying cellular processes. Synthetic peptides are advantageous as probes due to their ease of synthesis and modification. beilstein-journals.org By attaching fluorescent dyes or other reporter molecules to the fragment, researchers can create powerful tools for visualizing and tracking specific cellular events.
For example, a fluorescently labeled (93-108) fragment could be used to visualize the process of apoptosis in real-time within living cells. genosphere-biotech.com Such a probe could allow for the detailed study of the kinetics and spatial dynamics of apoptotic signaling. Furthermore, if the fragment is found to specifically interact with other proteins, it could be used as a basis for developing probes to study these protein-protein interactions.
Activatable probes, which only become fluorescent upon interacting with a specific target or undergoing a particular enzymatic cleavage, represent another exciting avenue. nih.gov A probe based on the (93-108) sequence could be designed to become fluorescent only in the presence of specific caspases or other proteases involved in apoptosis, providing a highly specific readout of these enzymatic activities. The development of such probes would be invaluable for both basic research and potentially for diagnostic applications.
| Probe Type | Design Principle | Potential Application |
| Fluorescently Labeled Peptide | Covalent attachment of a fluorophore to the (93-108) peptide sequence. | Real-time imaging of apoptosis and tracking the fragment's subcellular localization. genosphere-biotech.com |
| FRET-based Probes | Incorporation of a FRET donor and acceptor pair into the peptide, whose distance changes upon interaction with a target. | Ratiometric sensing of binding events to specific proteins or conformational changes. beilstein-journals.org |
| Activatable Probes | A quenched fluorophore on the peptide is released or de-quenched upon cleavage by a specific enzyme (e.g., a caspase). | Specific detection of protease activity associated with apoptosis or other cellular processes. nih.gov |
| Affinity-based Probes | Immobilization of the fragment on a solid support to capture and identify interacting molecules from cell lysates. | Pull-down assays to identify novel binding partners of the fragment. |
Q & A
Q. What is the functional significance of cytochrome c fragment (93-108) in apoptosis, and how can its role be experimentally validated?
Cytochrome c fragment (93-108) is critical for apoptosome formation by binding to Apaf-1, which activates caspase-9 and initiates the caspase cascade . To validate this role:
- Methodology : Use in vitro reconstitution assays with purified components (e.g., Apaf-1, caspase-9, dATP) and monitor caspase-3/7 activation via fluorogenic substrates (e.g., DEVD-AMC). Deplete cytochrome c from HeLa cell S-100 extracts to confirm loss of caspase activation, then rescue by adding recombinant fragment (93-108) .
- Key Data : Liu et al. (1996a) demonstrated that cytochrome c depletion abolishes caspase activation, while reintroduction restores activity .
Q. What experimental protocols are recommended for assessing mitochondrial outer membrane integrity using cytochrome c fragment (93-108)?
The cytochrome c test evaluates mitochondrial integrity in respiration assays:
- Methodology : Isolate mitochondria and measure oxygen consumption (e.g., via Oxygraph-2k) before/after adding cytochrome c. Intact membranes prevent exogenous cytochrome c from enhancing respiration, while damaged membranes show increased activity .
- Controls : Include succinate (Complex II substrate) and inhibitors (e.g., rotenone, antimycin A) to validate respiratory chain functionality .
Advanced Research Questions
Q. How can researchers resolve contradictions in cytochrome c fragment (93-108)’s caspase activation kinetics across different cell types?
Discrepancies may arise from cell-specific post-translational modifications (e.g., lysine methylation in fungi/plants) or interactions with anti-apoptotic proteins like Bcl-xL .
Q. What strategies optimize the use of cytochrome c fragment (93-108) in studying apoptosome structural dynamics?
Advanced approaches include:
- Cryo-EM and X-ray crystallography : Co-crystallize the fragment with Apaf-1 and caspase-9 to resolve binding interfaces. Li et al. (1997) identified critical residues (e.g., Lys72, Trp143) for apoptosome assembly .
- Fluorescence resonance energy transfer (FRET) : Label Apaf-1 and caspase-9 with compatible fluorophores to monitor real-time conformational changes upon fragment binding .
Q. How do oxidative conditions affect cytochrome c fragment (93-108)’s redox properties and apoptotic function?
Cytochrome c’s redox state (Fe²⁺/Fe³⁺) influences its ability to activate caspases.
- Methodology :
- Key Finding : Kharbanda et al. (1997) showed Bcl-xL inhibits cytochrome c release under oxidative stress, suggesting context-dependent regulation .
Data Contradiction Analysis
Q. How should conflicting reports on cytochrome c fragment (93-108)’s interaction with cardiolipin be addressed?
Some studies suggest cardiolipin binding enhances cytochrome c release, while others propose inhibition:
- Resolution Strategy :
Methodological Best Practices
Q. What quality control measures ensure reproducibility in cytochrome c fragment (93-108) experiments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
